2-((2-Methylallyl)thio)-3-phenylquinazolin-4(3H)-one
Description
Properties
IUPAC Name |
2-(2-methylprop-2-enylsulfanyl)-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-13(2)12-22-18-19-16-11-7-6-10-15(16)17(21)20(18)14-8-4-3-5-9-14/h3-11H,1,12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNDSAZDPHWTCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497246-02-3 | |
| Record name | 2-((2-METHYL-2-PROPENYL)THIO)-3-PHENYL-4(3H)-QUINAZOLINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methylallyl)thio)-3-phenylquinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a suitable Lewis acid catalyst.
Thioether Formation: The 2-methylallylthio group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the quinazolinone intermediate with 2-methylallylthiol in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((2-Methylallyl)thio)-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to the corresponding tetrahydroquinazoline using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Tetrahydroquinazoline
Substitution: Nitro- or halogen-substituted derivatives
Scientific Research Applications
2-((2-Methylallyl)thio)-3-phenylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It may serve as a probe to study biological pathways involving quinazolinone derivatives.
Medicine: Quinazolinone derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents. This compound could be investigated for similar therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-((2-Methylallyl)thio)-3-phenylquinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes or receptors involved in critical cellular processes. For example, they may inhibit kinases, which are enzymes that play a key role in cell signaling pathways. The 2-methylallylthio group could enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Antiparasitic Activity
- (E)-2-(4-Nitrostyryl)-3-phenylquinazolin-4(3H)-one (Compound 6) Substituents: 4-Nitrostyryl group at position 2. Activity: Exhibited exceptional antipromastigote activity against Leishmania donovani (IC₅₀ = 0.023 µg/mL), 2× and 150× more potent than amphotericin B and miltefosine, respectively. Molecular docking revealed hydrogen bonding with key amino acid residues in the target enzyme . Comparison: The nitro group enhances electron-withdrawing effects, improving target binding. In contrast, the 2-methylallylthio group in the target compound may prioritize hydrophobic interactions over hydrogen bonding.
Carbonic Anhydrase (CA) Inhibition
- 2-(Aliphatic-thio)quinazolin-4(3H)-ones (Compounds 2–4)
- 2-(Benzylthio)-3-phenylquinazolin-4(3H)-one (Compound 5) Substituents: Benzylthio group at position 2. Activity: Moderate hCA I inhibition (KI = 229.4 nM) but improved antiplatelet activity (IC₅₀ = 9.5 µM against ADP-induced aggregation) .
Photochemical and Luminescent Properties
- (E)-2-(5-Chloro-2-hydroxystyryl)-3-phenylquinazolin-4(3H)-one
- Substituents : Hydroxystyryl group with chloro substitution.
- Activity : Demonstrated optimal photochemical E-Z isomerization and luminescence (Φrel = 5.3%) due to excited-state intramolecular proton transfer (ESIPT) .
- Comparison : The 2-methylallylthio group lacks proton-donating hydroxyl moieties, likely reducing photochemical activity compared to styryl derivatives.
Substituent Effects on Pharmacological Profiles
Key Trends :
- Electron-withdrawing groups (e.g., nitro in styryl derivatives) enhance antiparasitic activity via improved target binding .
- Aliphatic thioethers outperform benzylthio derivatives in CA inhibition due to better enzyme compatibility .
- Hydrophobic substituents (e.g., benzylthio) favor antiplatelet activity by interacting with lipid-rich platelet membranes .
Biological Activity
2-((2-Methylallyl)thio)-3-phenylquinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities, including anticancer, antibacterial, and antihistaminic properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.
Synthesis and Structural Characteristics
The synthesis of 2-((2-Methylallyl)thio)-3-phenylquinazolin-4(3H)-one typically involves the reaction of 2-methyl aniline with carbon disulfide and subsequent treatments to form the quinazolinone scaffold. The compound's structure includes a quinazolinone ring substituted with a thioether group, which is believed to contribute to its biological activity.
Antioxidant Activity
Research has demonstrated that quinazolinone derivatives exhibit significant antioxidant properties. For instance, studies utilizing the CUPRAC assay have shown that certain substitutions at position 2 of the quinazolinone scaffold enhance antioxidant activity. The presence of hydroxyl groups in specific positions on the phenyl ring significantly increases this activity, suggesting a structure-activity relationship (SAR) that can be exploited for therapeutic applications .
Anticancer Properties
Quinazolinones have been extensively studied for their anticancer potential. A series of derivatives, including those similar to 2-((2-Methylallyl)thio)-3-phenylquinazolin-4(3H)-one, have shown cytotoxic effects against various cancer cell lines. Notably, compounds with specific substituents exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7), indicating promising anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF-7 | 13.46 |
| 2 | HepG2 | 18.79 |
Antibacterial Activity
The antibacterial properties of quinazolinones have also been documented. Studies have reported that certain derivatives exhibit high antibacterial activity against Gram-positive and Gram-negative bacteria. For example, modifications at the thioether position significantly enhance the antibacterial efficacy of these compounds .
Antihistaminic Activity
Some derivatives of quinazolinones have been evaluated for their antihistaminic properties. Research indicates that compounds similar to 2-((2-Methylallyl)thio)-3-phenylquinazolin-4(3H)-one can provide protection against histamine-induced bronchospasm in animal models, making them potential candidates for developing new antihistamines .
Case Studies
- Antioxidant Evaluation : A study evaluated various quinazolinone derivatives for antioxidant activity using multiple assays (ABTS, TEAC). Results indicated that compounds with hydroxyl substituents exhibited superior antioxidant properties compared to those without such modifications .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxicity of several quinazolinone derivatives against MCF-7 cells. The results showed that specific structural modifications led to enhanced cytotoxic effects, with some compounds exhibiting IC50 values lower than standard chemotherapeutics .
Q & A
Q. Why do some derivatives show potent NF-κB inhibition but weak anticancer activity in vivo?
- Answer : Discrepancies may stem from:
- Poor pharmacokinetics : Use PK/PD modeling to optimize dosing regimens.
- Off-target effects : Perform kinome-wide profiling (e.g., KINOMEscan) to identify unintended kinase interactions .
- Tumor microenvironment factors : Test in 3D spheroid models or patient-derived xenografts (PDX) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
